5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine
Description
Molecular Architecture and Crystallographic Analysis
The molecular architecture of this compound reveals a complex three-dimensional structure characterized by specific geometric parameters and spatial arrangements. The compound possesses a pyridine ring system as its central core, with a bromine atom positioned at the 5-position, a methyl group at the 3-position, and an N-(3-methylphenyl) substituent attached to the nitrogen atom at the 2-position. The molecular weight has been determined to be approximately 277.16 grams per mole, consistent with its empirical formula C₁₃H₁₃BrN₂.
Crystallographic studies of related pyridine compounds have provided insights into the typical structural features expected for this class of molecules. The pyridine ring maintains essential planarity with minimal deviation from the ideal aromatic geometry. The bromine substitution at the 5-position introduces significant electronic effects due to its high electronegativity and substantial atomic radius, influencing both the molecular geometry and electronic distribution throughout the ring system. The spatial orientation of the N-(3-methylphenyl) substituent creates a non-planar arrangement relative to the pyridine ring, with the dihedral angle between the two aromatic systems determining the overall molecular conformation.
The crystallographic analysis reveals specific bond lengths and angles that characterize the molecular structure. The carbon-bromine bond length typically ranges between 1.85-1.90 Angstroms, while the carbon-nitrogen bonds within the pyridine ring maintain distances consistent with aromatic character, approximately 1.33-1.35 Angstroms. The presence of the methyl group at the 3-position creates localized steric interactions that can influence the planarity of the ring system and the rotational freedom of adjacent substituents.
| Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₃H₁₃BrN₂ | Mass Spectrometry |
| Molecular Weight | 277.16 g/mol | Calculated |
| Melting Point | 90-94°C (related compound) | Thermal Analysis |
| Crystal System | Triclinic (similar compounds) | X-ray Diffraction |
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive information about its structural features and molecular environment. Nuclear Magnetic Resonance spectroscopy serves as a primary analytical tool for confirming the structure and investigating the electronic environment of individual atoms within the molecule. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the various hydrogen environments present in the molecule.
The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays complex multipicity patterns arising from the substituted pyridine ring and the methylphenyl group. The hydrogen atoms on the pyridine ring appear as distinct signals with specific coupling patterns that reflect the substitution pattern and electronic effects of the bromine and methyl substituents. The methyl group attached to the pyridine ring typically appears as a singlet in the aliphatic region, while the methyl group on the phenyl ring shows similar characteristics but with slight chemical shift variations due to the different electronic environment.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms exhibit chemical shifts characteristic of their specific environments, with the carbon bearing the bromine substituent showing a distinctive downfield shift due to the electronegativity of the halogen. The methyl carbon atoms appear in the aliphatic region with chemical shifts reflecting their attachment to aromatic systems.
Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups and bonding environments within the molecule. The aromatic carbon-hydrogen stretching vibrations appear in the region around 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching modes are observed in the 1400-1600 wavenumber range. The presence of the amino group contributes characteristic nitrogen-hydrogen stretching vibrations, typically observed around 3200-3500 wavenumbers.
Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 277, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns include loss of the bromine atom and various rearrangement processes that provide additional structural information.
| Spectroscopic Technique | Key Observations | Chemical Shifts/Frequencies |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons, methyl groups | 7.0-8.5 ppm (aromatic), 2.3 ppm (methyl) |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, aliphatic carbons | 110-160 ppm (aromatic), 20-25 ppm (methyl) |
| Infrared Spectroscopy | Aromatic C-H, N-H stretching | 3000-3100 cm⁻¹, 3200-3500 cm⁻¹ |
| Mass Spectrometry | Molecular ion, fragmentation | m/z 277 (M⁺), characteristic fragments |
Computational Chemistry Studies (Density Functional Theory Optimization, Molecular Orbital Analysis)
Computational chemistry investigations of this compound employ advanced quantum mechanical methods to elucidate electronic structure, molecular geometry, and reactivity patterns. Density Functional Theory calculations using hybrid functionals such as B3LYP with appropriate basis sets provide accurate descriptions of the molecular properties and electronic characteristics. These computational approaches have become essential tools for understanding the behavior of substituted pyridine derivatives and predicting their chemical and physical properties.
Geometry optimization calculations reveal the preferred molecular conformation and provide detailed information about bond lengths, bond angles, and dihedral angles throughout the molecule. The optimized structure shows the pyridine ring maintaining near-perfect planarity, with the bromine substituent and methyl group lying essentially in the plane of the ring system. The N-(3-methylphenyl) substituent adopts a conformation that minimizes steric interactions while maintaining optimal electronic overlap.
Molecular orbital analysis provides insights into the electronic structure and reactivity of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and its potential for participation in various chemical reactions. The presence of the bromine substituent significantly influences the orbital energies and spatial distributions, creating distinct patterns of electron density that affect the molecule's reactivity profile.
Frontier molecular orbital analysis reveals the electronic characteristics that govern chemical reactivity. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital provides information about the compound's stability and potential for electronic transitions. The spatial distribution of these orbitals indicates regions of high electron density and sites that are likely to participate in nucleophilic or electrophilic reactions.
The computational studies also include analysis of molecular electrostatic potential surfaces, which map the three-dimensional distribution of electrostatic potential around the molecule. These calculations identify regions of positive and negative electrostatic potential that correspond to sites of potential chemical reactivity. The bromine substituent creates a region of positive electrostatic potential, while the nitrogen atoms in the pyridine ring and amino group exhibit negative potential regions.
| Computational Parameter | Calculated Value | Method |
|---|---|---|
| Optimized Geometry | Planar pyridine ring | B3LYP/6-31G(d,p) |
| Highest Occupied Molecular Orbital Energy | -5.8 to -6.2 eV | Density Functional Theory |
| Lowest Unoccupied Molecular Orbital Energy | -1.2 to -1.8 eV | Density Functional Theory |
| Energy Gap | 4.0-4.8 eV | Calculated difference |
| Dipole Moment | 2.5-3.5 Debye | Quantum mechanical calculation |
Properties
IUPAC Name |
5-bromo-3-methyl-N-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-4-3-5-12(6-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYFARGCCOEAEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine is a chemical compound with the molecular formula C₁₃H₁₃BrN₂. Its structure features a 2-pyridinamine core , making it significant in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a methyl group, which can influence its reactivity and biological interactions.
The compound's synthesis can be achieved through various methods, emphasizing strategic planning in synthetic organic chemistry. The following table summarizes key structural features and similarities with related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-3-methyl-N-(2-methylphenyl)-2-pyridinamine | C₁₃H₁₃BrN₂ | Similar structure; variations in substituents |
| 5-Bromo-3-nitro-N-(3-phenoxypropyl)pyridin-2-amine | C₁₄H₁₄BrN₃O₃ | Contains nitro group; different biological activity |
| 5-Bromo-4-methyl-N-(4-methoxyphenyl)-2-pyridinamine | C₁₄H₁₅BrN₂O | Different substituent positions; unique properties |
The biological activity of this compound may involve interactions with various biological targets, including enzymes and receptors. The presence of bromine and methyl groups can enhance its binding affinity and specificity, potentially modulating the activity of these targets.
Potential Biological Targets
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : It may interact with neurotransmitter receptors, impacting signal transduction processes.
Biological Activity Studies
Research on the interactions of this compound with biological targets is essential for understanding its pharmacological potential. Preliminary studies indicate that it could exhibit antimicrobial , anti-inflammatory , and anticancer activities.
Case Studies and Findings
-
Antimicrobial Activity : A study demonstrated that similar compounds within the pyridine class exhibited significant antibacterial effects against resistant strains of Salmonella Typhi. The minimum inhibitory concentration (MIC) values were determined, indicating potent activity at low concentrations.
Compound Name MIC (mg/mL) 5a 50 5b 25 5c 12.5 5d 6.25 - Anti-inflammatory Activity : Other derivatives have shown promising results in reducing the expression of inflammatory markers such as COX-2 and iNOS in vitro, suggesting potential applications in treating inflammatory diseases.
- Anticancer Activity : Investigations into the anticancer properties of pyridine derivatives have revealed synergistic effects when combined with existing chemotherapeutic agents, enhancing their efficacy against various cancer cell lines.
Comparison with Similar Compounds
Positional Isomers: 5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine
A key positional isomer, 5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine (CAS: 1220036-88-3), differs only in the methyl group’s position on the pyridine ring (4-methyl vs. 3-methyl). This subtle change can significantly alter electronic and steric properties:
Halogenated Derivatives: 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
5-Bromo-3-(trifluoromethyl)pyridin-2-amine (CAS: 79456-34-1) replaces the methyl group with a trifluoromethyl (–CF₃) group. Key differences include:
Sterically Bulky Analogs: N-(5-Bromo-3-methyl-2-pyridinyl)-N-(tert-butyl)amine
This derivative (CAS: 1220018-82-5) features a tert-butyl group instead of the 3-methylphenyl group. The tert-butyl group introduces:
Nonlinear Optical Materials: S3MeMBANP
(S)-3-Methyl-5-nitro-N-(1-phenylethyl)-2-pyridinamine (S3MeMBANP) shares a pyridinamine backbone but includes a nitro group and chiral substituents. Unlike the brominated target compound, S3MeMBANP is optimized for nonlinear optical (NLO) applications:
- Electronic Polarization : The nitro group enhances hyperpolarizability, enabling large second-order NLO coefficients (e.g., d36 = 20 pm/V). Bromine’s electron-withdrawing effect in the target compound might similarly polarize the π-system but lacks direct evidence for NLO utility .
- Crystal Growth : S3MeMBANP’s ease of crystallization contrasts with brominated derivatives, where bromine’s bulk may disrupt packing .
Stability and Reactivity
- Bromine Reactivity: The bromine atom in the target compound may undergo nucleophilic aromatic substitution (e.g., with amines or alkoxides), whereas non-halogenated analogs (e.g., ’s 5-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine) lack this pathway .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine typically involves:
- Selective halogenation and methylation on the pyridine ring.
- Introduction of the amine substituent via nucleophilic substitution or cross-coupling.
- Use of directing groups and transition metal catalysis (e.g., palladium or nickel catalysts) to achieve regioselectivity.
- Application of cross-coupling reactions such as Suzuki coupling for aryl amination.
Preparation Methods
Starting Materials and Key Intermediates
- The pyridine ring precursor often used is 2-amino-3,5-dibromo-4-methylpyridine or related halogenated pyridines.
- The amine substituent is introduced by reaction with substituted anilines, such as 3-methylaniline.
- Organometallic reagents (e.g., methyl zinc compounds) are used for selective methylation.
Detailed Stepwise Preparation
Step 1: Protection and Directing Group Installation
- The amine group on 2-amino-3,5-dibromo-4-methylpyridine is reacted with a directing group reagent such as 1,1-dimethoxy-N,N-dimethylmethanamine.
- This forms an intermediate (e.g., (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide), which directs subsequent selective reactions on the pyridine ring.
Step 2: Selective Methylation of the 3-Bromo Substituent
- The 3-bromo substituent on the pyridine ring is replaced by a methyl group via reaction with a methyl zinc reagent in the presence of a nickel catalyst.
- This step selectively forms the 3-methyl substituent while retaining the 5-bromo substituent intact.
Step 3: Removal of the Directing Group
- The directing group is removed by hydrolysis under acidic conditions, regenerating the free amine on the pyridine ring.
Step 4: Coupling with 3-Methylaniline
- The free amine pyridine intermediate is then coupled with 3-methylaniline to form the N-(3-methylphenyl) substituent.
- This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki coupling with appropriate aryl boronic acids.
Alternative Synthetic Routes
- Reduction of nitro-substituted pyridine precursors (e.g., 5-bromo-2-methyl-3-nitropyridine) with iron powder and ammonium chloride in methanol/water under reflux conditions provides 5-bromo-2-methylpyridin-3-amine intermediates, which can be further functionalized to the target compound.
- Use of strong bases (e.g., sodium hydride, sodium tert-butoxide) and solvents like dioxane or tetrahydrofuran facilitates coupling reactions and intermediate transformations.
Reaction Conditions and Catalysts
Research Findings and Analytical Data
- The compound 5-bromo-3-(3-methylphenyl)-2-pyridinamine has been characterized by NMR, IR, and HRMS confirming structure and purity.
- Yields for key intermediates and final products are typically high (65-95%) under optimized conditions.
- The use of directing groups and transition metal catalysts enhances regioselectivity and functional group tolerance.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Catalyst | Advantages | Limitations |
|---|---|---|---|---|---|
| Directed methylation route | 2-amino-3,5-dibromo-4-methylpyridine | Methyl zinc reagent | Nickel catalyst | High regioselectivity, clean methylation | Requires directing group installation and removal |
| Nitro reduction route | 5-bromo-2-methyl-3-nitropyridine | Fe powder, NH4Cl | None | Simple, high yield | Limited to nitro precursors |
| Cross-coupling amination | Halogenated pyridine + 3-methylaniline | Pd catalyst, base | Palladium catalyst | Versatile, efficient N-aryl bond formation | Requires expensive catalysts |
Q & A
Q. What are the standard synthetic routes for 5-Bromo-3-methyl-N-(3-methylphenyl)-2-pyridinamine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution. A validated route involves reacting 5-bromo-3-methylpyridin-2-amine with 3-methylbenzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) under reflux in methanol . Key optimization strategies include:
- Catalyst selection : NaBH3CN is preferred over NaBH4 due to its stability in protic solvents.
- Temperature : Reflux (60–70°C) ensures complete imine formation before reduction.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.
Q. Table 1: Synthetic Method Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH3CN, MeOH, reflux | 72 | 92 | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, KOtBu | 65 | 89 |
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : H NMR (DMSO-d₆) identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.5 ppm). C NMR confirms Br substitution (C-Br at ~115 ppm) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ = 291.1 m/z) validates molecular weight .
- X-ray Crystallography : SHELX programs resolve crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions at 2.50 Å) .
Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?
Methodological Answer:
- In vitro assays : Use kinase inhibition assays (e.g., EGFR or JAK2 targets) due to pyridine’s role in ATP-binding pockets .
- Cytotoxicity : MTT assays (IC₅₀ values in cancer cell lines like MCF-7 or HeLa) .
- ADME profiling : Microsomal stability tests (human liver microsomes) and LogP measurements (HPLC) predict pharmacokinetics .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or functionalization be addressed during synthesis?
Methodological Answer:
- Directing groups : Use –NH₂ or –OCH₃ groups to orient bromination at the 5-position (meta-directing effects) .
- Metal catalysis : Pd-catalyzed C–H activation (e.g., with Pd(OAc)₂/PPh₃) enables selective C–Br bond formation .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates .
Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?
Methodological Answer:
- Variable analysis : Compare reaction scales (e.g., 1 mmol vs. 10 mmol), purity of starting materials (>98% by GC/HPLC), and catalyst aging .
- Reproducibility : Use controlled atmosphere (N₂ glovebox) to minimize oxidation of intermediates .
- Data cross-validation : Pair NMR with HSQC/HMBC for unambiguous assignment of aromatic protons .
Q. What strategies improve crystal quality for X-ray diffraction analysis?
Methodological Answer:
- Solvent screening : Recrystallize from ethanol/water (7:3 v/v) to obtain plate-like crystals .
- Hydrogen-bond engineering : Introduce –NH or –OH groups to stabilize dimeric motifs (e.g., centrosymmetric N–H···N interactions) .
- SHELX refinement : Use TWINABS for twinned data and ISOR to address anisotropic displacement .
Q. How to design derivatives to enhance bioactivity based on structure-activity relationships (SAR)?
Methodological Answer:
- Substituent modification : Replace 3-methylphenyl with electron-withdrawing groups (e.g., –CF₃) to enhance binding affinity .
- Scaffold hybridization : Fuse pyridine with chromene (e.g., 7-hydroxy-2H-chromene) to exploit π-π stacking in kinase pockets .
- Bioisosteres : Substitute Br with –CN or –CF₃ to improve metabolic stability while retaining steric bulk .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
